3,5-Diiodo-L-tyrosine
CAS No.: 300-39-0
VCID: VC21543497
Molecular Formula: C9H9I2NO3
Molecular Weight: 432.98 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,5-Diiodo-L-tyrosine, also known as diiodotyrosine (DIT), is a derivative of the amino acid tyrosine. It is characterized by the presence of two iodine atoms at positions C-3 and C-5 of the benzyl group of tyrosine. This compound plays a crucial role in the synthesis of thyroid hormones in humans and other living organisms. Biological Role3,5-Diiodo-L-tyrosine is an intermediate in the synthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3). These hormones are crucial for regulating metabolism, growth, and development in humans and other animals. The synthesis of thyroid hormones involves the iodination of tyrosine residues in thyroglobulin, a protein found in the thyroid gland, by the enzyme thyroid peroxidase . Thyroid PeroxidaseThyroid peroxidase catalyzes the iodination and coupling reactions that convert tyrosine residues into thyroid hormones. Specifically, it facilitates the conversion of 3,5-diiodo-L-tyrosine into thyroxine (T4) and triiodothyronine (T3) through oxidative coupling reactions.
Iodotyrosine Dehalogenase 1Iodotyrosine dehalogenase 1 is involved in the deiodination of monoiodotyrosine and diiodotyrosine, facilitating the recycling of iodine back into the thyroid hormone synthesis pathway.
Research Findings |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 300-39-0 | ||||||||||
Product Name | 3,5-Diiodo-L-tyrosine | ||||||||||
Molecular Formula | C9H9I2NO3 | ||||||||||
Molecular Weight | 432.98 g/mol | ||||||||||
IUPAC Name | 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | ||||||||||
Standard InChI | InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | ||||||||||
Standard InChIKey | NYPYHUZRZVSYKL-UHFFFAOYSA-N | ||||||||||
Isomeric SMILES | C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N | ||||||||||
SMILES | C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | ||||||||||
Canonical SMILES | C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | ||||||||||
Melting Point | 213.0 °C | ||||||||||
Physical Description | Solid | ||||||||||
Solubility | 64.9 [ug/mL] (The mean of the results at pH 7.4) 0.617 mg/mL at 25 °C |
||||||||||
Synonyms | Acid, Iodogorgoic Diiodotyrosine Iodogorgoic Acid |
||||||||||
PubChem Compound | 6181 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume